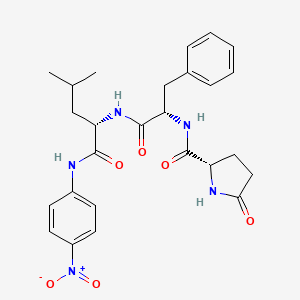

Pyr-Phe-Leu-Pna

Descripción general

Descripción

Pyr-Phe-Leu-Pna, also known as pyroglutamyl-phenylalanyl-leucyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical and physiological research. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Aplicaciones Científicas De Investigación

Application 1: Substrate for Thiol Proteases

- Scientific Field : Biochemistry .

- Summary of the Application : Pyr-Phe-Leu-pNA is used as a substrate for thiol proteases, which are enzymes that cleave proteins at cysteine residues .

- Methods of Application : The compound is typically used in assays to measure the activity of thiol proteases. The enzyme cleaves the peptide bond in Pyr-Phe-Leu-pNA, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically .

- Results or Outcomes : The rate of pNA release is proportional to the activity of the thiol protease. This allows researchers to quantify the activity of these enzymes in various biological samples .

Application 2: Study of Proteases in Pacific Hake Muscle

- Scientific Field : Marine Biology .

- Summary of the Application : Pyr-Phe-Leu-pNA has been used in the study of proteases in the muscle of Pacific Hake .

- Methods of Application : The compound was used as a substrate to measure the activity of proteases in the muscle tissue. The proteases cleave the peptide bond in Pyr-Phe-Leu-pNA, releasing pNA .

- Results or Outcomes : The study found that the proteases in Pacific Hake muscle easily hydrolyzed Pyr-Phe-Leu-pNA. This suggests that these enzymes may play a role in the jellification of the muscle tissue, a phenomenon that has been observed in this species .

Application 3: Low-Molecular Weight Nucleopeptide-Based Hydrogels

- Scientific Field : Material Science .

- Summary of the Application : Pyr-Phe-Leu-Pna is used in the development of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have drawn great attention due to their inherent advantages in terms of properties and their high modularity .

- Methods of Application : The hydrogels originate from specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .

- Results or Outcomes : The development of these innovative and emerging low-molecular weight nucleopeptide-based hydrogels has high potential and various applications .

Application 4: Antioxidant Peptides

- Scientific Field : Food Science, Pharmaceuticals, and Cosmetics .

- Summary of the Application : Pyr-Phe-Leu-Pna is used in the study of antioxidant peptides . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .

- Methods of Application : The compound is used in assays to measure the antioxidant activity of peptides .

- Results or Outcomes : The study found that the antioxidant peptides could exert protective effects by ameliorating ROS levels and increasing the Bcl-2/Bax ratio .

Application 5: Study of Proteases in Hard Tick Midgut

- Scientific Field : Entomology .

- Summary of the Application : Pyr-Phe-Leu-pNA has been used in the study of proteases in the midgut of the hard tick Haemaphysalis longicornis .

- Methods of Application : The compound was used as a substrate to measure the activity of a serine carboxypeptidase (HlSCP1) identified in the midgut of the hard tick .

- Results or Outcomes : The study found that HlSCP1 cleaves Pyr-Phe-Leu-pNA, which suggests that this enzyme may play a role in the digestion of hemoglobin in the tick’s midgut .

Application 6: Peptide Chemistry Research

- Scientific Field : Peptide Chemistry .

- Summary of the Application : Pyr-Phe-Leu-Pna is used in peptide chemistry research, including the synthesis and application of peptides .

- Methods of Application : The compound is used in various assays to study the properties and activities of peptides .

- Results or Outcomes : The research in peptide chemistry has led to the development of new peptide-based pharmaceuticals and has significantly accelerated the research process .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMZXVGZDVXDA-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006478 | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyr-Phe-Leu-Pna | |

CAS RN |

85901-57-1 | |

| Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

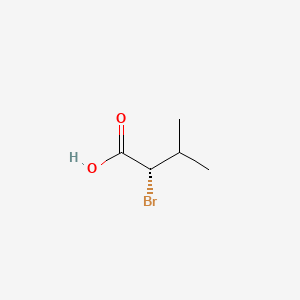

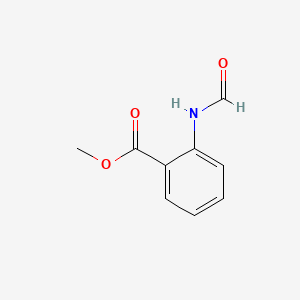

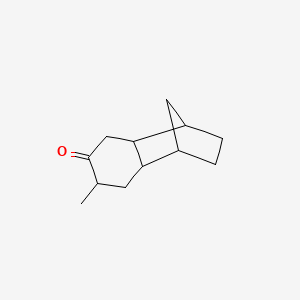

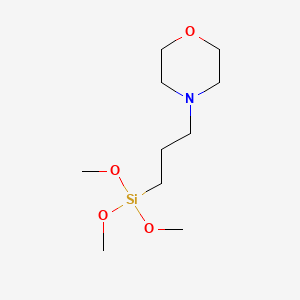

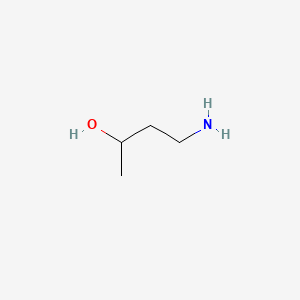

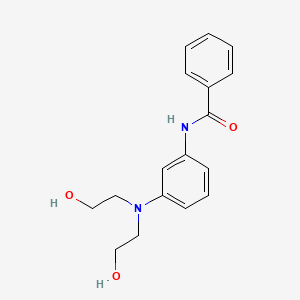

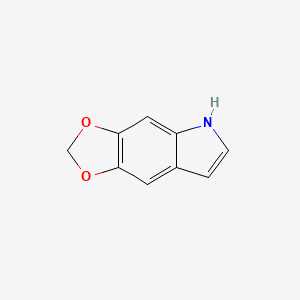

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)